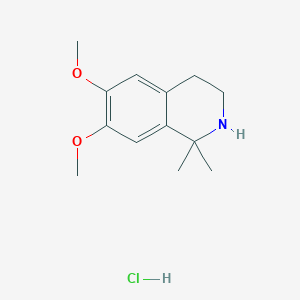
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multistep process starting from 3,4-dimethoxy phenethylamine. This process includes acylation, Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield reported is 41.1%, indicating a moderately efficient synthesis process (Lin Xi, 2011).
Molecular Structure Analysis
The molecular structure and stereochemistry of the compound have been characterized using techniques such as IR and 1H NMR, providing detailed insight into its chemical makeup. Additionally, studies on similar compounds have shown the importance of the stereochemistry on their biological activities, underscoring the relevance of molecular structure analysis in understanding the compound's properties and potential applications (R. Gitto et al., 2010).
科学的研究の応用
Analgesic and Anti-Inflammatory Effects
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential analgesic and anti-inflammatory effects. In studies, it demonstrated a pronounced anti-inflammatory effect, surpassing that of diclofenac sodium. This compound also showed significant analgesic activity, indicating its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Local Anesthetic Activity
Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealed high local anesthetic activity in rabbit eyes. These compounds, in certain concentrations, were found to be more effective than lidocaine, a commonly used local anesthetic (Azamatov et al., 2023).
Anticonvulsant Properties
A study on the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has identified compounds with significant anticonvulsant activity. This includes a molecule that demonstrated notable effectiveness in preventing seizures in animal models of epilepsy (Gitto et al., 2010).
Synthesis and Stereochemistry
Research has been conducted on the synthesis and stereochemistry of similar compounds, such as 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline. This includes studies on the resolution and determination of the absolute configurations of optical antipodes, providing insights into their biological activity (Mondeshka et al., 1992).
Antiglioma Agents
In the search for effective antiglioma agents, novel tetrahydroisoquinoline (THI) analogs, which are structurally related to 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been synthesized and evaluated. Certain analogs displayed improved potency and selectivity against rat glioma cells, highlighting the potential of these compounds in cancer treatment (Patil et al., 2010).
P-glycoprotein (P-gp) Activity
Studies have explored the use of 6,7-Dimethoxytetrahydroisoquinoline derivatives in modulating P-glycoprotein (P-gp) efflux pump activity. These investigations aim to separate P-gp activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents, potentially contributing to the development of selective P-gp modulators (Pati et al., 2015).
Safety And Hazards
将来の方向性
Research on 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could explore its potential applications in drug development, given its isoquinoline scaffold and diverse biological activity . Further studies may investigate its pharmacological properties and potential therapeutic uses.
特性
IUPAC Name |
6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODEIZULKEQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


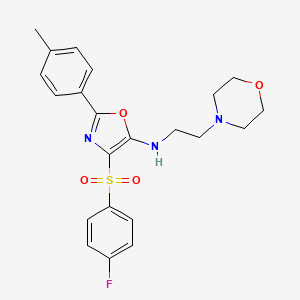
![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)
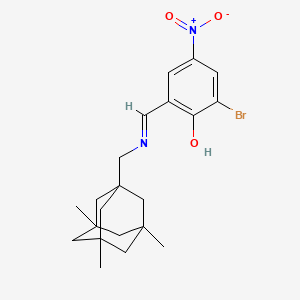
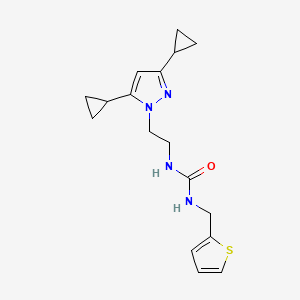
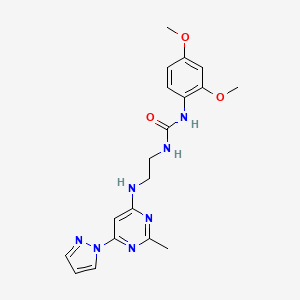
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
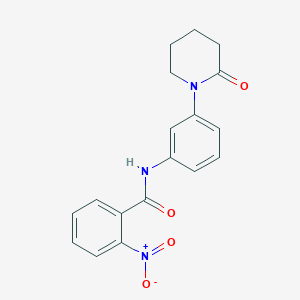
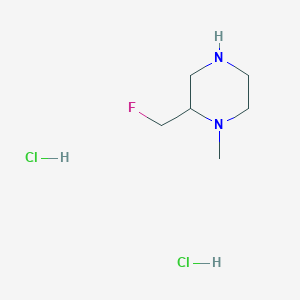
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)
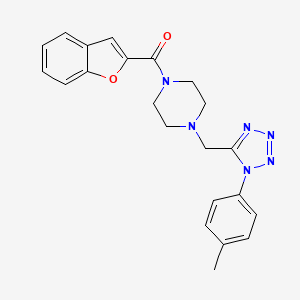
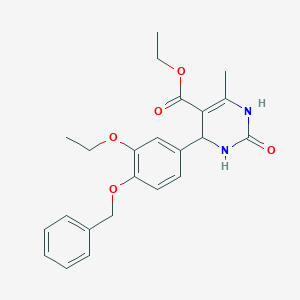
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)